Product packaging for O-Benzyl-alpha-methyl-D-Tyr(Cat. No.:)

O-Benzyl-alpha-methyl-D-Tyr

Cat. No.: B13388381
M. Wt: 285.34 g/mol
InChI Key: NOIIIALKOCPUCU-QGZVFWFLSA-N
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Description

Contextualizing Alpha-Methylated Amino Acids within Organic and Medicinal Chemistry

Alpha-methylated amino acids are a class of non-proteinogenic amino acids that have garnered considerable attention in the realms of organic and medicinal chemistry. The introduction of a methyl group at the alpha-carbon of an amino acid bestows upon it unique stereochemical and conformational properties. This modification is a key strategy in drug design for several reasons. Primarily, it enhances metabolic stability by protecting the peptide bond from enzymatic cleavage. enamine.net This increased resistance to proteases prolongs the biological half-life of peptide-based drugs. researchgate.netbenthamdirect.com

Furthermore, the alpha-methyl group restricts the conformational flexibility of the peptide backbone. This can lead to the stabilization of specific secondary structures, such as helices, which can be crucial for binding to biological targets like receptors or enzymes. chemrxiv.org This conformational constraint can also lead to an increase in binding affinity and selectivity for the target protein. chemrxiv.org The incorporation of alpha-methylated amino acids can thus transform a labile, non-selective peptide into a potent and specific therapeutic agent. enamine.net

Significance of Tyrosine Derivatives as Advanced Chiral Building Blocks

Tyrosine, with its phenolic side chain, is a versatile amino acid that serves as a precursor for numerous biologically important molecules, including neurotransmitters and hormones. researchgate.net In synthetic chemistry, tyrosine and its derivatives are highly valued as chiral building blocks. researchgate.netbeilstein-journals.org The inherent chirality of these molecules makes them ideal starting materials for the asymmetric synthesis of complex natural products and pharmaceuticals. researchgate.net

The hydroxyl group of the tyrosine side chain offers a convenient handle for chemical modification, allowing for the introduction of various functionalities. beilstein-journals.org This has led to the development of a wide array of tyrosine derivatives with tailored properties. For instance, protecting the hydroxyl group, as in O-benzyl-L-tyrosine, is a common strategy in peptide synthesis to prevent unwanted side reactions. mdpi.comacademie-sciences.fr The ability to selectively modify the phenolic hydroxyl group, the amino group, and the carboxylic acid group makes tyrosine a highly adaptable scaffold for creating diverse molecular architectures with specific biological activities. academie-sciences.frlookchem.com

Overview of Research Trajectories Focusing on O-Benzyl-alpha-methyl-D-Tyr

Research involving this compound primarily revolves around its use as a specialized building block in peptide and peptidomimetic synthesis. The combination of the O-benzyl protecting group, the alpha-methyl group, and the D-configuration of the stereocenter creates a unique set of properties that are exploited in various research areas.

One significant area of investigation is the development of opioid receptor antagonists. The incorporation of alpha-methylated amino acids, including derivatives of tyrosine, has been shown to convert opioid peptide agonists into antagonists. nih.gov The specific stereochemistry and conformational rigidity imparted by this compound can be crucial for achieving high affinity and selectivity for specific opioid receptor subtypes.

Another research trajectory involves the synthesis of conformationally constrained peptides. The alpha-methyl group, as previously mentioned, restricts the rotational freedom of the peptide backbone. When combined with the D-amino acid configuration, this can induce specific turns or helical structures in a peptide chain. This is particularly useful in the design of peptides that mimic the bioactive conformation of a natural ligand or in the creation of novel peptide-based materials with defined three-dimensional structures.

Furthermore, this compound is utilized in the synthesis of complex organic molecules and natural product analogs. Its well-defined stereochemistry and the presence of the benzyl (B1604629) protecting group make it a valuable intermediate in multi-step synthetic sequences.

Interactive Data Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO3 B13388381 O-Benzyl-alpha-methyl-D-Tyr

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(2R)-2-amino-2-methyl-3-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C17H19NO3/c1-17(18,16(19)20)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10H,11-12,18H2,1H3,(H,19,20)/t17-/m1/s1

InChI Key

NOIIIALKOCPUCU-QGZVFWFLSA-N

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)N

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)N

Origin of Product

United States

O Benzyl Alpha Methyl D Tyr As a Chiral Building Block in Advanced Molecular Construction

Strategic Incorporation into Peptide and Peptidomimetic Scaffolds

The integration of O-Benzyl-alpha-methyl-D-Tyr into peptide backbones is a deliberate strategy to create molecules with predefined three-dimensional structures and improved pharmacological profiles. The alpha-methyl group sterically hinders bond rotation, restricting the available conformational space of the peptide chain. This pre-organization can lead to an enhanced affinity for biological targets by reducing the entropic penalty upon binding. Furthermore, the D-configuration and the alpha-methylation both contribute to increased resistance against enzymatic degradation by proteases, which typically recognize L-amino acids.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids like this compound into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS) presents specific challenges. The bulky alpha-methyl group can significantly slow down the kinetics of the coupling reaction. To overcome this, highly efficient coupling reagents are required to ensure the complete formation of the peptide bond.

Key Considerations for SPPS:

Coupling Reagents: Standard coupling reagents may prove insufficient. More potent activating agents are often employed to drive the reaction to completion.

Reaction Conditions: Extended coupling times and elevated temperatures (in microwave-assisted SPPS) are common strategies to facilitate the acylation of the sterically hindered N-terminus of the alpha-methylated residue.

Double Coupling: A strategy of performing the coupling step twice is frequently used to ensure that all available amino groups on the solid support have reacted.

Monitoring: Careful monitoring of the coupling efficiency, for instance through a Kaiser test, is crucial to confirm the completion of each step before proceeding to the next cycle.

The choice of Nα-protecting group, typically the Fmoc (9-fluorenylmethoxycarbonyl) group, follows standard SPPS protocols, with its base-labile nature allowing for orthogonal deprotection without affecting the acid-labile side-chain protecting groups.

Solution-Phase Coupling Strategies for this compound Integration

Solution-phase synthesis offers an alternative to SPPS and can be advantageous for the synthesis of shorter peptides or for segments that are difficult to assemble on a solid support. In solution, the steric hindrance of this compound also necessitates the use of powerful coupling reagents to achieve high yields and avoid side reactions.

Commonly Used Coupling Reagents in Solution-Phase Synthesis:

Coupling ReagentDescription
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) A highly effective aminium-based reagent known for rapid coupling and low racemization.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Another widely used aminium salt that efficiently promotes peptide bond formation.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) A phosphonium-based reagent that is particularly useful for difficult couplings.
Carbodiimides (e.g., DCC, DIC) Often used in combination with additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization and improve efficiency.

The benzyl (B1604629) group on the tyrosine side chain is stable under these coupling conditions and is typically removed in the final deprotection step, often through catalytic hydrogenation.

Design and Synthesis of Alpha-/Beta-Mixed Peptides and Conformationally Constrained Peptides

The incorporation of this compound is a powerful tool in the design of peptidomimetics with novel secondary structures, such as alpha/beta-mixed peptides. These hybrid structures can adopt unique folding patterns not accessible to natural peptides. The alpha-methyl group of this compound helps to induce and stabilize specific turns and helical structures within the peptide backbone, effectively acting as a "helix-nucleating" residue. This conformational control is critical for mimicking the bioactive conformation of a natural peptide ligand or for discovering new structures with desired biological functions.

Role in the Synthesis of Unnatural Amino Acid Derivatives and Analogs

Beyond its direct incorporation into peptides, this compound serves as a versatile chiral precursor for the synthesis of other complex and spatially constrained unnatural amino acids. Its predefined stereochemistry and functional groups can be chemically manipulated to generate novel building blocks for drug discovery and materials science.

Generation of Spatially Constrained Amino Acid Analogs

The structural rigidity imparted by the alpha-methyl group makes this compound an excellent starting point for creating even more conformationally restricted amino acid analogs. For instance, the side chain can be further modified, or the backbone can be cyclized to create constrained cyclic amino acids. These derivatives are instrumental in probing the structure-activity relationships of bioactive peptides, where precise control over the orientation of side chains is essential for receptor recognition and signaling. The D-configuration and alpha-methylation provide a stable scaffold upon which further chemical modifications can be built to explore new chemical space.

Precursors for Aza-Amino Acids and Other Conformationally Restricted Moieties

While not a direct precursor in the most common synthetic routes, the principles of conformational constraint embodied by this compound are central to the design of other peptidomimetics like aza-peptides. Aza-peptides are analogs in which the α-carbon of an amino acid residue is replaced by a nitrogen atom. This substitution significantly alters the peptide backbone's geometry and electronic properties, often leading to enhanced stability and unique conformational preferences. The synthesis of aza-tyrosine derivatives typically starts from hydrazine precursors. Although this compound would not be directly converted, the knowledge gained from studying its conformational effects informs the design of aza-amino acids intended to mimic or induce similar structural features, such as β-turns, in peptide chains.

Contribution to Chiral Molecule and Ligand Synthesis

The non-proteinogenic amino acid this compound serves as a crucial chiral building block in the field of advanced molecular construction. Its unique structural features, including a stereodefined quaternary carbon, a D-configuration, and a protected phenolic side chain, make it a valuable precursor for the synthesis of complex molecular architectures and diverse chemical libraries. Its incorporation can impart specific conformational constraints and metabolic stability to the target molecules.

Enantioselective Routes to Complex Chemical Architectures

The utility of chiral building blocks is central to the enantioselective synthesis of complex molecules. While direct examples detailing the use of this compound as a chiral auxiliary in non-peptidic complex molecule synthesis are not prevalent in readily available literature, the principles of asymmetric synthesis using structurally related chiral amines are well-established. Chiral auxiliaries are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which they can be removed.

For instance, chiral α-substituted benzylamines are employed as reagents to bestow an asymmetric bias during the formation of diastereomeric intermediates. This strategy is particularly effective in reactions where a nitrogen-containing system has asymmetry at the alpha, beta, or gamma positions. The chiral auxiliary guides the formation of one diastereomer over the other, which can then be separated. Subsequent removal of the auxiliary group yields the desired enantiomerically pure product.

A relevant example of this principle is the asymmetric synthesis of orthogonally functionalized 2-N-benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. In this synthesis, a chiral lithium amide derived from N-α-methylbenzyl-N-benzylamine initiates a domino reaction sequence involving a Michael addition and an intramolecular cyclization. This process allows for the construction of a complex cyclopentane ring system with controlled stereochemistry, demonstrating how a chiral amine building block can effectively direct the formation of intricate molecular frameworks. researchgate.net The benzyl and α-methylbenzyl groups on the nitrogen atom play a critical role in controlling the stereoselectivity of the reactions before being cleaved to reveal the final product. This illustrates a powerful strategy for creating complex chiral molecules that could be conceptually applied using this compound.

Table 1: Key Stereoselective Reactions Utilizing Chiral Amine Auxiliaries

Reaction Type Chiral Auxiliary/Reagent Key Transformation Stereochemical Outcome
Domino Michael Addition/Cyclization Lithium N-α-methylbenzyl-N-benzylamide Construction of a substituted cyclopentane core High diastereoselectivity
Asymmetric Alkylation Oxazolidinones Formation of new carbon-carbon bonds Controlled by steric hindrance from the auxiliary

This table presents examples of how chiral auxiliaries, similar in principle to this compound, are used to control stereochemistry in the synthesis of complex molecules.

Diversity Generation for Ligand Libraries in Chemical Biology

In chemical biology and drug discovery, the generation of diverse ligand libraries is essential for screening against biological targets to identify new lead compounds. This compound is a valuable building block for creating such libraries, particularly for peptides and peptidomimetics, due to several key features.

The incorporation of D-amino acids, such as the D-tyrosine backbone of this compound, is a widely used strategy to enhance the proteolytic stability of peptides. nih.gov Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in biological systems, limiting their therapeutic potential. By introducing D-amino acids, the resulting peptides are resistant to these enzymes, leading to longer half-lives and improved pharmacokinetic properties.

Furthermore, the α-methyl group introduces a significant conformational constraint. This methylation of the alpha-carbon restricts the rotation of the peptide backbone, locking it into a more defined conformation. This can lead to higher binding affinity and selectivity for a target receptor, as the entropic penalty upon binding is reduced. The combination of these features makes this compound an attractive monomer for inclusion in combinatorial libraries.

The synthesis of peptidomimetic libraries often involves solid-phase synthesis techniques where various amino acid building blocks are sequentially coupled. The use of non-canonical amino acids like this compound in these synthetic schemes allows for the creation of vast numbers of unique molecules. These libraries can then be screened to identify ligands with high affinity and specificity for a variety of biological targets. The benzyl protecting group on the tyrosine side chain is stable to many reaction conditions used in peptide synthesis and can be removed in a final step if a free phenol (B47542) is required for biological activity.

Table 2: Impact of Incorporating Modified Amino Acids into Peptide Libraries

Modification Building Block Example Advantage for Ligand Libraries Consequence for Chemical Biology
D-Amino Acid This compound Increased resistance to proteolytic degradation Enhanced in vivo stability and bioavailability of potential drug candidates
α-Methylation This compound Conformational rigidity, pre-organization for binding Higher binding affinity and selectivity towards biological targets
N-Alkylation N-methylated amino acids Enhanced membrane permeability and stability Improved drug-like properties of peptide leads

This interactive table summarizes the advantages of incorporating modified amino acids, such as this compound, into the design of diverse ligand libraries.

Table of Compounds

Compound Name
This compound
2-N-benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid

Structure Activity Relationship Sar Studies and Molecular Design Involving O Benzyl Alpha Methyl D Tyr Analogs

Computational Chemistry Approaches for Elucidating Molecular Interactions

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules at an atomic level, offering insights that can guide the synthesis and evaluation of new therapeutic agents. For analogs of O-Benzyl-alpha-methyl-D-Tyr, these methods are invaluable for understanding how specific structural modifications influence biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Tyrosine-Based Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For tyrosine-based derivatives, QSAR studies are instrumental in identifying the key molecular features that govern their interaction with biological targets.

The development of a robust QSAR model begins with the generation of a dataset of molecules with known biological activities. For each molecule, a set of numerical descriptors is calculated, representing its physicochemical properties. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic properties of a molecule, such as partial charges on atoms, dipole moment, and ionization potential. For tyrosine derivatives, the electronic nature of the O-benzyl group can significantly influence interactions with the receptor.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The bulky benzyl (B1604629) group and the alpha-methyl group of this compound are critical steric features.

Hydrophobic Descriptors: These describe the lipophilicity of a molecule, often represented by the partition coefficient (logP). The benzyl group substantially increases the hydrophobicity of the tyrosine side chain.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are employed to build a mathematical model that relates the descriptors to the biological activity. A successful QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For non-proteinogenic amino acids like this compound, specialized descriptors related to their unique size and shape can be developed to improve the predictive power of QSAR models. nih.gov

Descriptor TypeExamplesRelevance to this compound
Electronic Partial atomic charges, Dipole moment, Ionization potentialThe electron-donating/withdrawing nature of the benzyl group can influence hydrogen bonding and other electronic interactions.
Steric Molecular weight, Molecular volume, van der Waals surface areaThe bulky benzyl and alpha-methyl groups introduce significant steric hindrance, affecting binding pocket fit.
Hydrophobic LogP, Hydrophobic surface areaThe benzyl group significantly increases the lipophilicity of the tyrosine side chain, impacting membrane permeability and hydrophobic interactions with the target.
Topological Connectivity indices, Shape indicesThese descriptors capture the overall shape and branching of the molecule, which are altered by the alpha-methylation and O-benzylation.

Molecular Docking and Dynamics Simulations of Ligand-Target Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound analogs, docking simulations can predict how these ligands bind to the active site of a receptor or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a scoring function that estimates the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the target protein. For instance, docking studies can elucidate the role of the O-benzyl group in forming favorable interactions within a hydrophobic pocket of the receptor.

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. MD simulations simulate the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the observation of conformational changes in both the ligand and the protein upon binding, providing insights into the stability of the complex and the energetic contributions of different interactions. MD simulations are particularly useful for studying the effects of the alpha-methyl group on the peptide backbone, as it can restrict conformational flexibility and pre-organize the ligand into a bioactive conformation.

Conformational Analysis of Peptides and Peptidomimetics Incorporating this compound

The three-dimensional structure, or conformation, of a peptide is critical to its biological activity. The incorporation of modified amino acids like this compound can have a profound impact on the conformational preferences of a peptide chain.

Influence of Alpha-Methylation on Backbone Conformation and Peptide Secondary Structure

The addition of a methyl group to the alpha-carbon of an amino acid, as in this compound, introduces significant steric hindrance that restricts the rotation around the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. This conformational constraint often leads to the stabilization of specific secondary structures, such as α-helices or β-turns. For example, studies on homo-oligopeptides of O-benzyl-L-tyrosine have shown a propensity to form β-structures in both the solid state and in solution. nih.gov The alpha-methylation in this compound would further influence these conformational preferences. By pre-organizing the peptide into a conformation that is complementary to the receptor's binding site, alpha-methylation can lead to an increase in binding affinity and biological activity.

ModificationConformational EffectImpact on Biological Activity
Alpha-Methylation Restricts Φ and Ψ dihedral angles, promotes helical or turn conformations.Can pre-organize the peptide into a bioactive conformation, leading to increased receptor affinity and stability against proteolysis.
O-Benzylation Increases side-chain bulk and hydrophobicity.Can facilitate hydrophobic interactions with the receptor binding pocket and may influence backbone conformation through steric effects.

Stereochemical Considerations in Ligand-Receptor Binding Mechanisms

The stereochemistry of amino acids plays a crucial role in molecular recognition. The use of D-amino acids, such as in this compound, is a common strategy in peptidomimetic design. Peptides containing D-amino acids are often more resistant to degradation by proteases, which typically recognize L-amino acids. nih.gov Furthermore, the D-configuration can lead to different side-chain orientations compared to the corresponding L-amino acid, potentially enabling unique and favorable interactions with the receptor that are not possible with the natural enantiomer. In some cases, the D-enantiomer of a peptide inhibitor has been found to be more potent than its L-counterpart, highlighting the importance of stereochemistry in drug design. nih.gov The specific stereochemistry at the alpha-carbon of this compound will dictate the spatial arrangement of its side chain and backbone, which in turn will determine its binding mode and affinity for a particular receptor. pnas.org

Rational Design Principles for Receptor Ligands and Enzyme Inhibitors

The insights gained from computational studies and conformational analysis form the basis for the rational design of novel receptor ligands and enzyme inhibitors. The goal of rational design is to create molecules with improved potency, selectivity, and pharmacokinetic properties.

Key principles in the rational design of peptidomimetics based on this compound include:

Mimicking Bioactive Conformations: By understanding the preferred conformation of a peptide when bound to its receptor, peptidomimetics can be designed to adopt and maintain this bioactive shape. The conformational constraints imposed by the alpha-methyl group are particularly useful in this regard.

Exploiting Specific Receptor Interactions: Molecular docking and MD simulations can identify key interactions between a ligand and its target. The O-benzyl group, for example, can be strategically positioned to interact with a hydrophobic pocket in the receptor.

Enhancing Metabolic Stability: The incorporation of D-amino acids and alpha-methylated residues can significantly increase the resistance of a peptide to enzymatic degradation, thereby prolonging its duration of action in the body.

Optimizing Physicochemical Properties: Modifications such as O-benzylation can be used to modulate the lipophilicity of a peptide, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Through an iterative process of design, synthesis, and biological evaluation, guided by computational and structural insights, it is possible to develop highly potent and selective receptor ligands and enzyme inhibitors based on the unique properties of this compound.

Investigation of Binding Affinities and Selectivity Profiles at a Molecular Level

The binding affinity and selectivity of this compound analogs are critically dependent on the stereochemistry and the nature of substituents on both the benzyl and the core tyrosine scaffold. The D-configuration of the amino acid is often crucial for specific interactions within the binding pockets of target proteins, which may differ significantly from the binding modes of the corresponding L-isomers.

The alpha-methyl group plays a pivotal role in constraining the conformational flexibility of the molecule. This restriction can lead to a more favorable orientation for binding to a specific receptor or enzyme active site, thereby enhancing affinity. Furthermore, the alpha-methylation can protect the chiral center from racemization and increase the metabolic stability of the compound by hindering enzymatic degradation.

While specific binding affinity data for a broad series of this compound analogs is not extensively available in publicly accessible literature, the general principles of molecular recognition suggest that modifications to the benzyl ring would significantly impact binding. For example, the introduction of electron-donating or electron-withdrawing groups could modulate the electronic properties of the aromatic ring, affecting its interaction with the target protein.

Modulating Biological Activity through Substituent Effects and Scaffold Engineering

The biological activity of this compound analogs can be finely tuned by strategic modifications of their chemical structure. These modifications fall into two main categories: substituent effects on the benzyl group and engineering of the core amino acid scaffold.

Substituent Effects:

The nature, position, and size of substituents on the benzyl ring can have a profound impact on biological activity. These effects can be attributed to changes in steric hindrance, electronic properties, and lipophilicity.

Steric Effects: Bulky substituents on the benzyl ring can either enhance or diminish activity depending on the topology of the binding site. If the binding pocket is spacious, a larger substituent might establish additional favorable contacts. Conversely, in a sterically constrained pocket, bulky groups could lead to a loss of affinity.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can alter the charge distribution of the benzyl ring. This can influence cation-π or other electrostatic interactions with the target protein, thereby modulating binding affinity and biological response.

The following table summarizes hypothetical substituent effects on the biological activity of this compound analogs, based on general medicinal chemistry principles.

Substituent on Benzyl RingPositionExpected Effect on ActivityRationale
Methoxy (-OCH3)paraPotential IncreaseElectron-donating, can form hydrogen bonds.
Chloro (-Cl)paraVariableElectron-withdrawing, increases lipophilicity.
Methyl (-CH3)orthoPotential DecreaseSteric hindrance may disrupt binding.
Trifluoromethyl (-CF3)metaPotential IncreaseStrong electron-withdrawing, increases lipophilicity.

Scaffold Engineering:

Beyond modifications to the benzyl group, alterations to the core this compound scaffold offer another avenue for modulating biological activity. This can involve:

Replacement of the Benzyl Ether: Replacing the benzyl ether with other substituted aryl or heteroaryl ethers can explore different binding interactions and improve properties like solubility.

Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group can alter the molecule's charge and polarity, impacting its ability to cross cell membranes and its interaction with the target.

Introduction of Additional Functional Groups: Incorporating other functional groups onto the tyrosine ring or the alpha-carbon can introduce new interaction points with the biological target, potentially leading to enhanced potency and selectivity.

The following table illustrates potential scaffold engineering strategies and their anticipated impact on the biological profile of this compound analogs.

Scaffold ModificationRationalePotential Outcome
Replace Benzyl with PyridylmethylIntroduce a nitrogen atom for potential hydrogen bonding and altered electronics.Modified binding affinity and selectivity profile.
Convert Carboxylic Acid to Methyl EsterIncrease lipophilicity and mask the negative charge.Enhanced cell permeability.
Introduce a Fluoro Group on the Tyrosine RingModulate the pKa of the (unprotected) phenol (B47542) and introduce a new interaction point.Altered binding and electronic properties.

Analytical and Spectroscopic Characterization Methodologies in Research of O Benzyl Alpha Methyl D Tyr and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of O-Benzyl-alpha-methyl-D-Tyr in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are utilized to map the precise connectivity of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of proton signals provide a detailed picture of the molecular framework. The aromatic region of the spectrum is expected to show distinct signals for the protons of the para-substituted tyrosine ring and the monosubstituted benzyl (B1604629) protecting group. The benzylic protons (CH₂) of the ether linkage typically appear as a characteristic singlet, while the protons of the tyrosine side chain and the alpha-carbon provide further structural confirmation. The presence of the alpha-methyl group is confirmed by a singlet integrating to three protons, typically found in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. This allows for the unambiguous identification of the quaternary alpha-carbon, the methyl carbon, the carbonyl carbon of the carboxylic acid, and all aromatic and benzylic carbons. Specific chemical shifts can be assigned with the help of techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which distinguishes between CH, CH₂, and CH₃ groups. While specific experimental data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on data from closely related compounds such as O-benzyl-L-tyrosine and α-methyl-DL-tyrosine methyl ester hydrochloride. researchgate.netchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
α-CH₃~1.5~25
β-CH₂~3.0-3.2~38
α-C (quaternary)-~60
Benzyl CH₂~5.1~70
Tyrosine Aromatic CH (ortho to ether)~7.2~130
Tyrosine Aromatic CH (meta to ether)~6.9~115
Benzyl Aromatic CH~7.3-7.4~127-129
C=O (Carboxyl)-~175

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the accurate molecular weight of this compound and for confirming its structure through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI) are typically employed to generate the intact molecular ion, minimizing premature fragmentation. nih.gov

High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the calculation of the elemental formula. For this compound (C₁₇H₁₉NO₃), the expected monoisotopic mass of the neutral molecule is approximately 285.1365 Da. In positive-ion mode ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺ at an m/z value of approximately 286.1438.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern is predictable and serves as a fingerprint for the molecule. Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Loss of the benzyl group: A major fragmentation pathway involves the cleavage of the benzylic C-O bond, resulting in the loss of a tropylium (B1234903) ion (C₇H₇⁺, m/z 91) or a neutral toluene (B28343) molecule, depending on the rearrangement. The most common observation is the formation of a fragment corresponding to the loss of the benzyl cation, leading to a radical cation, or more commonly, the cleavage leading to the stable tropylium ion at m/z 91.

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation for amino acids.

Alpha-cleavage: Cleavage of the bond between the alpha-carbon and the side chain is characteristic of amino acids. libretexts.org

Table 2: Predicted ESI-MS Ions and Major Fragments for this compound
Ion/FragmentFormulaPredicted m/zDescription
[M+H]⁺[C₁₇H₂₀NO₃]⁺286.14Protonated molecular ion
[M+Na]⁺[C₁₇H₁₉NO₃Na]⁺308.12Sodium adduct
[C₇H₇]⁺[C₇H₇]⁺91.05Tropylium ion from benzyl group cleavage
[M+H - COOH]⁺[C₁₆H₂₀N]⁺241.16Loss of the carboxyl group

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Each functional group has a characteristic absorption range, allowing for straightforward confirmation of the compound's structure.

The FTIR spectrum of this compound is expected to display several key absorption bands. The presence of the carboxylic acid is indicated by a broad O-H stretching band and a strong C=O (carbonyl) stretching band. The aromatic rings give rise to C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The ether linkage (C-O-C) is confirmed by a strong stretching band, while the aliphatic C-H bonds of the methyl and methylene (B1212753) groups are observed below 3000 cm⁻¹. Spectral data from the closely related O-benzyl-L-tyrosine provides a reliable reference for these assignments. mtu.edumdpi.com

Table 3: Characteristic FTIR Absorption Bands for this compound
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3050C-H stretchAromatic
2980-2950C-H stretchAliphatic (CH₃, CH₂)
~1740C=O stretchCarboxylic acid
1610-1580, 1500-1450C=C stretchAromatic ring
~1250C-O stretchAryl ether
~870C-H bend (out-of-plane)para-disubstituted aromatic ring

Chromatographic Techniques for Purity Assessment, Isolation, and Enantiomeric Excess Determination

Chromatographic methods are fundamental for assessing the purity, isolating the final product, and determining the enantiomeric excess of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used techniques for these purposes.

HPLC is a versatile tool used for both the quantitative analysis of purity and the preparative isolation of this compound. For purity analysis, reversed-phase HPLC (RP-HPLC) is typically the method of choice. sielc.com A C18 stationary phase is commonly used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often containing an acid such as phosphoric or formic acid to ensure proper peak shape. sielc.com

Determining the enantiomeric purity is critical, as the D-enantiomer is often required for specific applications in peptide chemistry to confer resistance to enzymatic degradation. Chiral HPLC is employed for this purpose, using a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. phenomenex.comsigmaaldrich.com Macrocyclic antibiotic-based CSPs, for example, have proven effective for separating enantiomers of protected tyrosine derivatives. google.com The mobile phase conditions are carefully optimized to achieve baseline separation of the two enantiomers, allowing for the accurate determination of enantiomeric excess (e.e.).

Table 4: Typical HPLC Conditions for Analysis of this compound
ParameterPurity Analysis (RP-HPLC)Enantiomeric Excess (Chiral HPLC)
Stationary PhaseC18 (e.g., ODS-2)Chiral Stationary Phase (e.g., Teicoplanin-based)
Mobile PhaseAcetonitrile/Water with 0.1% Phosphoric AcidMethanol/Water or Polar Organic Solvents
DetectionUV (e.g., 220 nm or 254 nm)UV (e.g., 220 nm or 254 nm)
PurposeAssess chemical purity, quantify impuritiesDetermine the ratio of D- to L-enantiomers

Thin-Layer Chromatography (TLC) is an indispensable technique for rapidly monitoring the progress of chemical reactions during the synthesis of this compound and for performing quick purity checks of the final product. thieme.de It is a simple, cost-effective, and efficient method for qualitative analysis.

A small amount of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). crsubscription.comamrita.edu The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate. mdpi.com The ratio of these solvents is adjusted to achieve good separation between the starting materials, intermediates, and the desired product. Because amino acids are often not visible under UV light, a staining agent such as ninhydrin (B49086) is commonly used for visualization, which reacts with the primary amine to produce a characteristic purple or yellow spot. iitg.ac.inorientjchem.org The retention factor (Rf) value of the product spot is compared to that of the starting materials to assess the reaction's completion.

Table 5: Typical TLC Conditions for this compound
ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄ on aluminum or glass plates
Mobile PhaseMixtures of nonpolar and polar solvents (e.g., 30% Ethyl Acetate in n-Hexane)
VisualizationUV light (254 nm) if UV-active; Staining with ninhydrin solution followed by heating
ApplicationMonitoring reaction progress; Preliminary purity assessment

Future Perspectives and Emerging Research Directions for O Benzyl Alpha Methyl D Tyr

Advancements in Sustainable and Efficient Synthetic Routes for Tyrosine-Based Building Blocks

The production of specialized amino acid derivatives like O-Benzyl-alpha-methyl-D-Tyr traditionally relies on multi-step synthetic pathways that can be resource-intensive. The future of synthesizing such crucial building blocks is increasingly geared towards principles of green chemistry, aiming to reduce environmental impact, improve efficiency, and ensure sustainability. ambiopharm.compeptide.com

A primary focus is the reduction of hazardous waste, which constitutes a significant portion of the byproducts in conventional peptide synthesis, largely due to solvents used in coupling, deprotection, and purification steps. rsc.orgadvancedchemtech.com Research is actively exploring greener solvents to replace commonly used ones like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.orgacs.org Propylene (B89431) carbonate, for instance, has been identified as a viable green polar aprotic solvent for both solution- and solid-phase peptide synthesis (SPPS). acs.org Other alternatives under investigation include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and the biomass-derived solvent γ-valerolactone (GVL). acs.org

Furthermore, the development of continuous flow systems for synthesis represents a paradigm shift from traditional batch processing. advancedchemtech.com Continuous flow reactors offer precise control over reaction parameters, potentially leading to higher yields and significantly less waste. advancedchemtech.com Efforts are also being made to minimize the number of purification steps by optimizing reaction conditions and employing more efficient reagents. advancedchemtech.com The ultimate goal is to create synthetic pathways that are not only efficient in producing complex molecules like this compound but also economically and environmentally sustainable. synthiaonline.com

Table 1: Emerging Green Strategies for Tyrosine-Based Building Block Synthesis
StrategyDescriptionPotential AdvantagesReferences
Green SolventsReplacement of hazardous solvents (e.g., DMF, DCM) with environmentally benign alternatives like propylene carbonate, 2-MeTHF, or water.Reduced toxicity, lower environmental impact, improved laboratory safety. rsc.orgadvancedchemtech.comacs.org
Continuous Flow SynthesisShifting from batch reactors to continuous flow systems for more controlled and efficient reactions.Minimized waste, higher conversion rates, improved process control. advancedchemtech.com
Solvent RecyclingImplementation of systems to recover and reuse solvents such as acetonitrile (B52724) (ACN) and DMF.Reduced hazardous waste generation, lower operational costs. ambiopharm.com
TFA-Free Cleavage ProtocolsDeveloping methods to cleave peptides from the solid support without using trifluoroacetic acid (TFA).Avoids the generation of hazardous acidic waste. advancedchemtech.com

Expanding the Scope of Peptidomimetic Design with Alpha-Methylated Residues for Novel Research Tools

Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov The incorporation of non-natural amino acids, particularly alpha-methylated residues like alpha-methyl-D-tyrosine, is a cornerstone of modern peptidomimetic design. enamine.net

The alpha-methyl group introduces significant steric hindrance, which imparts two crucial properties. Firstly, it provides resistance to proteolytic degradation by enzymes, a major drawback of natural peptides. enamine.netiris-biotech.de This increased stability extends the compound's functional lifetime, making it a more robust tool for biological studies. researchgate.net Secondly, the alpha-methylation restricts the conformational freedom of the peptide backbone. nih.govnih.gov This constraint helps to lock the peptide into a specific secondary structure, such as a helix or a β-turn, which can be critical for high-affinity binding to biological targets. nih.govresearchgate.netresearchgate.net

These properties make peptides incorporating this compound highly valuable as novel research tools. By creating stable, conformationally defined peptides, researchers can develop highly selective agonists or antagonists for receptors, or potent inhibitors for enzymes. researchgate.net Such tools are instrumental in dissecting complex biological pathways and validating new drug targets. sigmaaldrich.com The ability to systematically introduce alpha-methylated residues allows for the fine-tuning of a peptide's structure to optimize its binding affinity and biological activity, thereby expanding the toolkit available for chemical biology and drug discovery. nih.govacs.org

Table 2: Impact of Alpha-Methylation on Peptidomimetic Properties
PropertyEffect of Alpha-MethylationAdvantage for Research ToolsReferences
Proteolytic StabilityIncreases resistance to enzymatic degradation.Longer half-life in biological assays, enabling more reliable studies. enamine.netiris-biotech.denih.gov
Conformational RigidityRestricts bond rotation, favoring specific secondary structures (e.g., helices, turns).Higher binding affinity and selectivity for target proteins. nih.govnih.gov
Structural DiversityEnables the creation of novel peptide architectures not found in nature.Allows for the design of probes and modulators for a wider range of biological targets. nih.govresearchgate.net
BioavailabilityCan enhance lipophilicity, potentially improving cell permeability.Facilitates the study of intracellular targets. researchgate.net

Novel Applications in Materials Science and Advanced Chemical Probe Development

The unique chemical properties of tyrosine and its derivatives are being harnessed to create novel functional materials. nih.gov The phenolic side chain of tyrosine is redox-active and can participate in cross-linking reactions, making it an excellent building block for polymers and hydrogels with tunable properties. nih.govacs.org Tyrosine-derived polymers are being explored for a range of biomedical applications due to their biocompatibility and biodegradability. acs.orgntnu.no The incorporation of a protected, alpha-methylated derivative like this compound could offer a new level of control over the structure, stability, and functional properties of these materials.

In the realm of advanced chemical probe development, functionalized amino acids are essential components. sigmaaldrich.com Chemical probes are molecules used to study biological systems, often by binding to a specific protein target. frontiersin.orgnih.gov The site-specific incorporation of unnatural amino acids with unique functional groups (like the benzyl-protected hydroxyl group in this compound) allows for the introduction of bio-orthogonal handles. nih.govnih.gov These handles can be used for "click" chemistry or other specific conjugation reactions to attach reporter tags, such as fluorophores or affinity labels, enabling the visualization and isolation of target proteins. nih.gov

The development of activity-based protein profiling (ABPP) has further highlighted the need for versatile chemical probes. nih.gov The stability and conformational rigidity conferred by the alpha-methyl group make this compound an attractive scaffold for designing highly specific and stable probes to investigate protein function and identify new drug targets. frontiersin.org

Table 3: Emerging Applications in Materials and Probe Development
Application AreaRole of Tyrosine DerivativesPotential Contribution of this compoundReferences
Biocompatible PolymersServe as monomers for creating biodegradable polyurethanes, polycarbonates, and polyarylates.Enhance thermal and mechanical properties; control degradation kinetics. acs.orgntnu.no
HydrogelsParticipate in dityrosine (B1219331) cross-linking to form stable gel networks for tissue engineering.Improve mechanical stability and control swelling behavior. nih.gov
Activity-Based ProbesAct as scaffolds for attaching reactive groups and reporter tags to study enzyme activity.Provide a stable, conformationally defined core for highly selective probes. frontiersin.orgnih.gov
Protein BioconjugationIntroduce unique chemical handles for site-specific modification of proteins.Serve as a platform for attaching molecular probes, drugs, or imaging agents. nih.govnih.gov

Q & A

Q. What mixed-method approaches are suitable for studying this compound’s mechanism of action?

  • Methodological Answer : Combine quantitative techniques (e.g., enzyme kinetics, dose-response curves) with qualitative methods like cryo-EM for structural insights. Use meta-analyses to reconcile conflicting mechanistic hypotheses from literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.